5-Carbamoyl-6-chloropicolinic acid
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Overview
Description
5-Carbamoyl-6-chloropicolinic acid is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent carbamoylation can be achieved using urea or carbamoyl chloride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for 5-Carbamoyl-6-chloropicolinic acid may involve large-scale chlorination and carbamoylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoyl-6-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Carbamoyl-6-chloropicolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in inhibiting nitrification in soil, which can enhance agricultural productivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-6-chloropicolinic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a nitrification inhibitor, the compound interacts with ammonia monooxygenase, an enzyme involved in the nitrification process. This interaction inhibits the oxidation of ammonia, thereby reducing nitrogen loss in agricultural systems .
Comparison with Similar Compounds
- 2-Chloropyridine
- 2,6-Dichloropyridine
- 6-Chloro-2-picoline
- Nitrapyrin
- Etridiazole
Comparison: Compared to these similar compounds, 5-Carbamoyl-6-chloropicolinic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities. For example, while nitrapyrin and etridiazole are also nitrification inhibitors, this compound offers a different mechanism of action and potentially lower environmental impact .
Properties
IUPAC Name |
5-carbamoyl-6-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-3(6(9)11)1-2-4(10-5)7(12)13/h1-2H,(H2,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUYFFSRNZOALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855989 |
Source
|
Record name | 5-Carbamoyl-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312772-66-9 |
Source
|
Record name | 5-Carbamoyl-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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